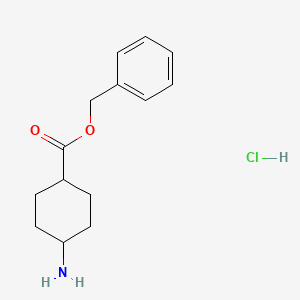

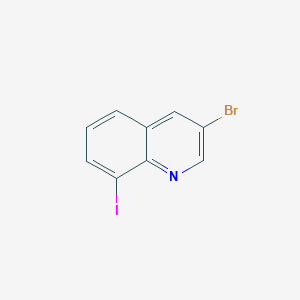

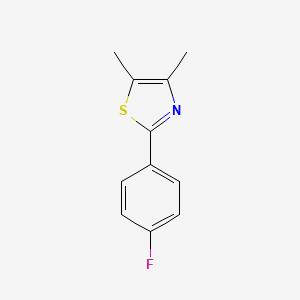

![molecular formula C12H9FN4O B1403188 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1331768-95-6](/img/structure/B1403188.png)

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Vue d'ensemble

Description

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a chemical compound used in scientific research. It is a member of the pyrazolo[1,5-a]pyrimidine family, which are nitrogen ring junction heterocyclic compounds . These compounds have been of interest in synthetic and medicinal chemistry due to their novel and uncomplicated methods .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine, can be achieved through various pathways. One such method involves the use of the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates . Another approach involves the condensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The central pyrazolo-[1,5-a]pyrimidine unit of similar compounds is almost planar . The fluoro-benzene ring is rotated out of this plane .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Applications De Recherche Scientifique

Pyrazolo[1,5-a]pyrimidines: A Comprehensive Analysis: Pyrazolo[1,5-a]pyrimidines are a class of compounds that have garnered significant interest in scientific research due to their diverse range of applications. Below is a comprehensive analysis of the potential scientific research applications for the compound “3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine”, focusing on six unique fields:

Medicinal Chemistry

These compounds are considered key structural motifs in medicinal chemistry. They have been explored for their potential as therapeutic agents due to their biological activity. For instance, they have been studied for their hypnotic properties and as analogs of purine, which is significant in many biological processes .

Pharmaceutical Applications

Pyrazolo[1,5-a]pyrimidines have shown a wide range of pharmaceutical activities. They have been patented for uses such as herbicides, insecticides, and sterilization. Additionally, they have been reported to inhibit trichophyton mentagrophytes, indicating potential antitrichomonal applications .

Cancer Treatment

These compounds are promising pharmacophores in structures as potential drugs for treating cancer. Their ability to modulate biological pathways makes them candidates for anti-tumor agents .

Anti-Inflammatory and Antiviral Research

Pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory and antiviral properties. This makes them relevant in the development of treatments for inflammatory and viral diseases .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties. This suggests potential uses in the development of new optical materials and technologies .

Synthetic Methodology

The synthetic routes of these compounds are of interest due to their simpler and greener methodologies compared to other compounds like BODIPYS. This aspect is crucial for sustainable chemistry practices .

Mécanisme D'action

Target of Action

The primary target of 3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in regulating cell mitosis and centriole duplication . It has emerged as a therapeutic target for treating multiple cancers .

Mode of Action

The compound interacts with its target, PLK4, by binding to it. This interaction results in the inhibition of PLK4’s activity, which can disrupt cell mitosis and centriole duplication . This disruption can lead to the death of cancer cells, making this compound a potential therapeutic agent for various types of cancer .

Biochemical Pathways

The inhibition of PLK4 affects the cell cycle, specifically the process of mitosis and centriole duplication . This disruption can lead to apoptosis, or programmed cell death, in cancer cells . The exact downstream effects and pathways are still under investigation.

Result of Action

The primary result of the compound’s action is the disruption of cell mitosis and centriole duplication, leading to the death of cancer cells . This makes it a potential therapeutic agent for various types of cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solvatofluorochromic effect, which refers to changes in its fluorescence properties depending on the solvent, can be affected by the presence of different solvents

Propriétés

IUPAC Name |

3-(5-fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-18-12-9(13)7-14-11(16-12)8-6-15-17-5-3-2-4-10(8)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBBHSYFRYRGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1F)C2=C3C=CC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

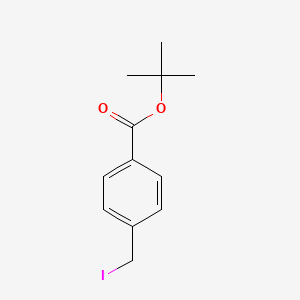

![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)

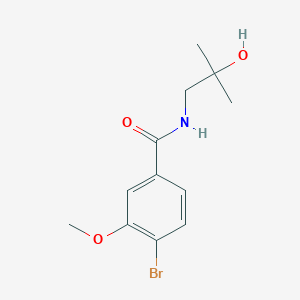

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)

![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)

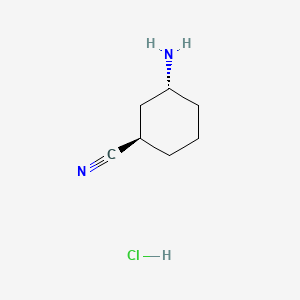

![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)

![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)